

An In-depth Technical Guide to 2-Hydrazinylpyrazine: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Hydrazinylpyrazine

Cat. No.: B104995

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Abstract

2-Hydrazinylpyrazine (2-HP) is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Structurally analogous to the first-line anti-tuberculosis drug pyrazinamide, 2-HP serves as a versatile precursor for a multitude of more complex molecular architectures, particularly nitrogen-containing fused ring systems such as triazolopyrazines. This guide provides a comprehensive technical overview of **2-Hydrazinylpyrazine**, charting its historical context, detailing its synthesis and mechanism, consolidating its physicochemical and spectroscopic properties, and exploring its significant applications for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While the precise first synthesis of **2-Hydrazinylpyrazine** is not prominently documented in a singular landmark paper, its discovery can be situated within the broader explosion of research into heterocyclic chemistry in the mid-20th century. The foundational work on pyrazine and its derivatives was significantly advanced during this period, with chemists like G. W. H. Cheeseman extensively exploring the synthesis and reactivity of related bicyclic systems like quinoxalines.^{[1][2]} The development of hydrazine chemistry, spurred by the work of pioneers like Theodor Curtius in the late 19th century and the scaling of the Raschig process, provided chemists with a potent nucleophile for aromatic substitution reactions.^[3]

The synthesis of **2-Hydrazinylpyrazine** logically follows from the established reactivity of 2-halopyrazines with hydrazine hydrate, a reaction analogous to those well-documented for pyridine and other nitrogenous heterocycles. Although detailed characterization was sparse for many years, a comprehensive physicochemical analysis published in 2020 underscores its continued relevance and notes the prior lack of a complete data profile in the literature, highlighting its status as a foundational yet sometimes overlooked reagent.[4][5]

Synthesis of 2-Hydrazinylpyrazine

The principal and most widely employed method for synthesizing **2-Hydrazinylpyrazine** is the nucleophilic aromatic substitution (S_NAr) of a 2-halopyrazine, typically 2-chloropyrazine, with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a classic S_NAr addition-elimination mechanism. The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the positions alpha to the ring nitrogens (C2, C3, C5, C6).

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